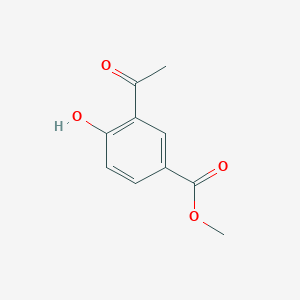

Methyl 3-acetyl-4-hydroxybenzoate

概要

説明

Methyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of an acetyl group and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

化学反応の分析

Types of Reactions

Methyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.

Major Products Formed

Oxidation: Formation of 3-acetyl-4-hydroxybenzoic acid.

Reduction: Formation of methyl 3-hydroxy-4-hydroxybenzoate.

Substitution: Formation of methyl 3-acetyl-4-halobenzoate.

科学的研究の応用

Antifungal Properties

Methyl 3-acetyl-4-hydroxybenzoate has demonstrated significant antifungal activity, making it a candidate for developing new antifungal agents. Studies have indicated that this compound can inhibit the growth of various fungal strains, which is crucial for treating fungal infections in humans and crops.

Antimicrobial Activity

The compound also shows notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has documented its effectiveness with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 500 µg/mL against different bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

Recent investigations have suggested that derivatives of this compound may possess antitumor properties. The compound is structurally related to other benzoates known for their anticancer activities, which opens avenues for further research into its efficacy in cancer treatment .

| Application | Activity Type | MIC Range | Target Organisms |

|---|---|---|---|

| Antifungal | Inhibition | Variable | Various fungal strains |

| Antimicrobial | Bactericidal | 3.91 - 500 µg/mL | Gram-positive and Gram-negative |

| Antitumor | Cytotoxic | Not specified | Cancer cell lines |

Synthesis of Derivatives

This compound serves as a precursor in synthesizing various hydroxybenzoic acid derivatives. These derivatives are important in the development of new materials and bioactive compounds in biochemistry and material science .

Phytochemical Studies

The compound is also explored in phytochemical research, particularly in studying plant growth stimulants derived from seaweeds, which contain hydroxybenzoic acids. Its role in enhancing plant growth through biochemical pathways highlights its significance in agricultural science .

Antifungal Study

A study conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The research utilized various concentrations to determine the MIC, demonstrating promising results that could lead to new antifungal treatments.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited bactericidal effects at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

作用機序

The mechanism of action of methyl 3-acetyl-4-hydroxybenzoate involves its interaction with cellular components. It is believed to interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells. This mechanism is similar to other parabens, which are known for their antimicrobial properties .

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate: Another paraben derivative with similar preservative properties.

Propyl 4-hydroxybenzoate: Used as a preservative in food and cosmetic products.

Uniqueness

Methyl 3-acetyl-4-hydroxybenzoate is unique due to the presence of both an acetyl group and a hydroxyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other paraben derivatives .

生物活性

Methyl 3-acetyl-4-hydroxybenzoate, also known as methyl 3-acetyl-4-hydroxybenzoic acid, is a compound with significant biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Enzymes

this compound primarily acts as a reversible inhibitor of human steroid sulfatase (STS) . This enzyme is crucial in the hydrolysis of sulfate esters and plays a significant role in steroid metabolism. The compound binds to the active site of STS, inhibiting its activity and thereby affecting various physiological processes related to steroid hormone regulation.

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and has the potential to cross the blood-brain barrier, which could make it relevant in treating central nervous system disorders.

This compound influences several cellular processes:

- Cell Signaling : It modulates specific signaling pathways, impacting gene expression and cellular metabolism.

- Enzyme Interactions : The compound interacts with various enzymes, including kinases, which are vital for cell signaling.

| Property | Description |

|---|---|

| Inhibition Target | Human steroid sulfatase |

| Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier | Likely to permeate the blood-brain barrier |

| Cellular Effects | Modulates signaling pathways and gene expression |

Cellular Effects

Research indicates that this compound can significantly affect cell function. For instance, it has been shown to inhibit certain kinases, leading to alterations in metabolic processes. Additionally, studies have demonstrated that the compound's effects can vary based on dosage:

- Low Doses : Minimal toxic effects observed.

- High Doses : Potential adverse effects on enzyme activity and metabolic disruption.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus spp. The minimum inhibitory concentration (MIC) was reported at 1000 μg/mL .

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on L929 normal cell lines. Results indicated that while some derivatives exhibited toxicity at higher concentrations, this compound did not significantly affect cell viability at lower doses .

Table 2: Cytotoxicity Results in L929 Cell Line

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Methyl Compound | 100 | 92 | 79 |

| Methyl Compound | 50 | 74 | 67 |

| Methyl Compound | 25 | 97 | 103 |

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those associated with the degradation of aromatic compounds. It interacts with enzymes like benzoyl-CoA reductase, influencing metabolic flux and metabolite levels within cells.

特性

IUPAC Name |

methyl 3-acetyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAQSSSRQZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490818 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57009-12-8 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Methyl 3-acetyl-4-hydroxybenzoate and what other compounds were found alongside it?

A1: this compound (1) was isolated for the first time from the seeds of Lithospermum erythrorhizon []. This discovery was made alongside the isolation of more commonly known compounds, β-sitosterol and daucosterol, which were separated through open column chromatography and prep-HPLC [].

Q2: How does the structure of this compound relate to its antifungal activity?

A2: While this compound itself was not tested for antifungal activity, it served as a key starting material in the synthesis of crassinervic acid analogs []. Crassinervic acid, a natural antifungal compound found in Piper crassinervium, shares structural similarities with this compound. By modifying this compound and testing the resulting analogs against the fungus Cladosporium cladosporioides, researchers were able to gain insight into the structure-activity relationships of this class of compounds []. This approach helps to identify the specific structural features crucial for antifungal activity, paving the way for the development of potentially more potent and selective antifungal agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。